5-bromo-3-phenyl-1,3-thiazolidine-2,4-dione
Description
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-3-phenyl-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO2S/c10-7-8(12)11(9(13)14-7)6-4-2-1-3-5-6/h1-5,7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIHNEVQRIPDFOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(SC2=O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80385928 | |
| Record name | 5-bromo-3-phenyl-1,3-thiazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80385928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26959-54-6 | |
| Record name | 5-bromo-3-phenyl-1,3-thiazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80385928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 5 Bromo 3 Phenyl 1,3 Thiazolidine 2,4 Dione and Its Analogues
Classical and Established Synthetic Routes to the Thiazolidine-2,4-dione Core
Traditional methods for synthesizing the thiazolidine-2,4-dione scaffold and its derivatives are well-documented and widely employed due to their reliability and straightforward nature.
The Knoevenagel condensation is a cornerstone reaction for introducing substituents at the C5 position of the thiazolidine-2,4-dione ring. This reaction typically involves the condensation of an active methylene (B1212753) compound, in this case, thiazolidine-2,4-dione, with an aldehyde or ketone. The reaction creates a C=C double bond, yielding 5-arylidene-2,4-thiazolidinediones, which are crucial precursors for various therapeutic agents.
The reaction is versatile, accommodating a wide range of substituted aromatic aldehydes. Various catalysts have been employed to facilitate this condensation, including basic catalysts like piperidine (B6355638), as well as more eco-friendly options such as baker's yeast and glycine under microwave irradiation. The choice of solvent and catalyst can significantly influence reaction times and yields. For instance, using the acidic ionic liquid 1-benzyl-3-methylimidazolium dihydrogen phosphate has been shown to achieve excellent yields in shorter reaction times (50-90 minutes) at 70°C.
Table 1: Examples of Catalysts in Knoevenagel Condensation for 5-Arylidine-2,4-thiazolidinediones
| Catalyst | Solvent | Conditions | Outcome | Reference |
|---|---|---|---|---|
| Piperidine | Ethanol (B145695) | Reflux, 5-15 h | Effective for various benzaldehydes | |
| Baker's Yeast | Not specified | Not specified | Eco-friendly protocol | |
| Glycine | Microwave | Not specified | Clean synthesis | |
| Ethylenediamine diacetate | Solvent-free | Not specified | Simple and efficient |
The fundamental thiazolidine-2,4-dione core is most commonly synthesized through the cyclization reaction of thiourea (B124793) and chloroacetic acid. This method involves heating the two reactants in water, often in the presence of concentrated hydrochloric acid, which catalyzes the condensation and subsequent hydrolysis.
The process typically proceeds as follows:
Thiourea and chloroacetic acid react to form an intermediate.
This intermediate undergoes cyclization.
The resulting 2-imino-thiazolidin-4-one is then hydrolyzed under acidic conditions to yield the final 2,4-thiazolidinedione product.
The reaction conditions, such as pH and temperature, are crucial for optimizing the yield and purity of the product. One patented method specifies dissolving chloroacetic acid in an aqueous solution with a pH of 0.5 to 2 before adding thiourea to maintain the acidic environment, which is followed by cooling to crystallize the product. This route is valued for its simplicity and use of readily available starting materials.
Advanced and Green Chemistry Synthetic Strategies
In line with the principles of green chemistry, recent research has focused on developing more sustainable and efficient methods for the synthesis of thiazolidine-2,4-dione derivatives. These strategies aim to reduce waste, minimize the use of hazardous solvents, and improve energy efficiency.
Deep eutectic solvents (DESs) and ionic liquids (ILs) have emerged as promising green alternatives to traditional volatile organic solvents. DESs are mixtures of compounds that form a eutectic with a melting point lower than the individual components. They can act as both the solvent and the catalyst in chemical reactions.
In the synthesis of thiazolidinedione derivatives via Knoevenagel condensation, DESs have been shown to be highly effective. A study screening 20 different choline (B1196258) chloride-based DESs found that a mixture of choline chloride and N-methylurea was the most suitable medium for the synthesis of 19 different thiazolidinedione derivatives, with yields ranging from 21% to over 90%. Similarly, Brønsted acidic ILs have been used to replace traditional mineral acids, demonstrating high catalytic activity in one-pot syntheses of thiazolidinone derivatives. The use of these solvents offers several advantages, including easier product separation, potential for catalyst recycling, and improved reaction rates.
Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product, represent a highly efficient synthetic strategy. These reactions adhere to the principles of atom economy and reduce the number of purification steps, saving time and resources.
For the synthesis of thiazolidinone derivatives, one-pot, three-component reactions have been developed, typically involving the condensation of an amine, an aldehyde, and a mercapto-acid. These methods allow for the rapid generation of a library of structurally diverse compounds. For example, a one-pot synthesis of 1,3-thiazolidin-4-ones has been achieved using magnetic nanoparticles coated with an ionic liquid as a catalyst under solvent-free conditions, resulting in high to excellent yields.
Achieving chemo- and regioselectivity is crucial when synthesizing complex molecules with multiple functional groups. In the context of thiazolidine-2,4-dione chemistry, selective reactions allow for precise modification of the scaffold.
Recent research has demonstrated the regioselective synthesis of complex hybrid molecules. For instance, new indole-thiazolidine-2,4-dione coupled isoxazoles have been synthesized using a copper (I) catalyzed one-pot regioselective reaction. This approach allows for the specific formation of one constitutional isomer over others, which is critical for ensuring the desired biological activity of the final compound. Such advanced techniques provide powerful tools for creating novel and complex derivatives of 5-bromo-3-phenyl-1,3-thiazolidine-2,4-dione with high precision.
Derivatization and Functionalization Strategies at the 3- and 5-Positions
The versatility of the 1,3-thiazolidine-2,4-dione core allows for chemical modifications at both the nitrogen atom (N-3) and the active methylene group (C-5). These positions are readily functionalized, providing access to a wide array of derivatives with tailored properties.
N-alkylation of the thiazolidine-2,4-dione ring is a common strategy to introduce various substituents at the 3-position. This reaction typically involves the deprotonation of the imide nitrogen with a base, followed by reaction with an alkyl halide. A one-step N-alkylation method using triethylamine as a base at room temperature has been reported to efficiently produce N-alkylated products in high yields. arkat-usa.org For instance, the reaction of thiazolidine-2,4-dione with phenacyl bromide in the presence of potassium hydroxide in methanol leads to N-substituted derivatives. nih.gov
Acylation reactions can also be employed to introduce acyl groups at the N-3 position. These reactions are fundamental in creating diverse libraries of compounds for biological screening.
The methylene group at the C-5 position of the thiazolidine-2,4-dione ring is activated by the two adjacent carbonyl groups, making it susceptible to electrophilic substitution. Bromination at this position is a key step in the synthesis of this compound. This can be achieved using various brominating agents.
For example, the synthesis of 5-bromo-substituted thiazolidine-2,4-dione derivatives has been reported, highlighting the utility of this functionalization. nih.govnih.gov The introduction of a bromine atom at the C-5 position not only modifies the electronic properties of the molecule but also provides a handle for further synthetic transformations through cross-coupling reactions.
A prominent strategy in modern drug discovery is the creation of hybrid molecules, where two or more pharmacophoric units are combined to generate a single molecule with potentially enhanced or synergistic biological activities. The 1,3-thiazolidine-2,4-dione scaffold has been extensively used as a platform for the synthesis of such hybrids.
Pyrazole: Hybrid molecules incorporating pyrazole and thiazolidine-2,4-dione moieties have been synthesized and evaluated for various biological activities. nih.govtandfonline.com The synthesis often involves the Knoevenagel condensation of a pyrazole-containing aldehyde with a thiazolidine-2,4-dione derivative. tandfonline.com
Oxadiazole: Thiazolidine-2,4-dione-1,3,4-oxadiazole hybrids have been synthesized as potential therapeutic agents. nih.govrsc.orgrsc.org The synthetic route can involve the reaction of a thiazolidine-2,4-dione-derived acetohydrazide with an aromatic acid in the presence of a dehydrating agent like phosphorus oxychloride to form the oxadiazole ring. rsc.org
Triazole: The synthesis of thiazolidine-2,4-dione-1,2,3-triazole hybrids has been achieved via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a key reaction in click chemistry. researchgate.netnih.gov This approach allows for the efficient linking of thiazolidine-2,4-dione and triazole moieties.
Acridine (B1665455): Novel hybrid compounds integrating thiazolidine-2,4-dione and acridine skeletons have been designed and synthesized. mdpi.comdntb.gov.uanih.gov The synthesis of these hybrids can involve a multi-step process, connecting the two heterocyclic systems through a suitable linker. dntb.gov.uanih.gov
Indole: The Knoevenagel condensation of indole-3-carboxaldehyde with thiazolidine-2,4-dione is a common method for synthesizing indole-bearing thiazolidine-2,4-dione derivatives. frontiersin.org This reaction is often carried out in the presence of a basic catalyst. Hybrid molecules containing both indole and thiazolidine-2,4-dione scaffolds have also been explored. nih.gov
Table of Synthetic Strategies for Thiazolidine-2,4-dione Derivatives
| Strategy | Position(s) | Reagents/Conditions | Heterocyclic Scaffold |
|---|---|---|---|
| Alkylation | N-3 | Alkyl halide, Base (e.g., triethylamine, KOH) | - |
| Bromination | C-5 | Brominating agent | - |
| Knoevenagel Condensation | C-5 | Aldehyde (e.g., pyrazole or indole carboxaldehyde), Base | Pyrazole, Indole |
| CuAAC (Click Chemistry) | N-3 or C-5 (via linker) | Azide and alkyne precursors, Cu(I) catalyst | 1,2,3-Triazole |
| Cyclization | N-3 (via linker) | Acetohydrazide, Aromatic acid, POCl₃ | 1,3,4-Oxadiazole |
Advanced Structural Characterization and Spectroscopic Investigations of 5 Bromo 3 Phenyl 1,3 Thiazolidine 2,4 Dione Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformation Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise chemical structure of 5-bromo-3-phenyl-1,3-thiazolidine-2,4-dione in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, one can map out the complete covalent framework and gain insights into the molecule's conformation.
Proton (¹H) NMR Spectroscopy
The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in the molecule. For this compound, the spectrum is expected to show distinct signals for the proton at the 5-position and the protons of the N-phenyl group.
The methine proton (C5-H), being attached to a carbon bearing both a bromine atom and a sulfur atom, and adjacent to a carbonyl group, would appear as a singlet at a characteristic downfield chemical shift. The protons of the phenyl ring attached to the nitrogen atom would typically appear in the aromatic region of the spectrum, generally between 7.0 and 8.0 ppm. The specific multiplicity (e.g., doublet, triplet, multiplet) and integration of these signals would confirm the substitution pattern and the relative number of protons. For comparison, in related thiazolidinone structures, aromatic protons on an N-phenyl ring are consistently observed in this region.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| C5-H | ~5.0 - 6.0 | Singlet (s) |
| Phenyl-H (ortho, meta, para) | ~7.2 - 7.6 | Multiplet (m) |
Carbon-13 (¹³C) NMR Spectroscopy
The ¹³C NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. This technique is crucial for confirming the carbon skeleton, including the carbonyl groups and the phenyl ring carbons.
For this compound, distinct signals are expected for the two carbonyl carbons (C2 and C4), the brominated methine carbon (C5), and the six carbons of the phenyl ring. The carbonyl carbons are characteristically found far downfield, typically in the range of 165-175 ppm. The C5 carbon, attached to an electronegative bromine atom, would also be significantly deshielded. The phenyl carbons would appear in the aromatic region (~120-140 ppm). In similar thiazolidinedione derivatives, the carbonyl carbons consistently resonate above 165 ppm. nih.gov
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C 2=O | ~170 - 175 |
| C 4=O | ~165 - 170 |
| Phenyl C (ipso) | ~130 - 135 |
| Phenyl C (ortho, meta, para) | ~125 - 130 |
| C 5-Br | ~40 - 50 |
Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting (e.g., FT-IR)
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The FT-IR spectrum of this compound would be dominated by the characteristic stretches of its dione (B5365651) functionality.
The most prominent features would be the strong absorption bands corresponding to the two carbonyl (C=O) groups of the thiazolidinedione ring. These typically appear in the region of 1650-1750 cm⁻¹. The exact positions can provide clues about the electronic environment; for instance, asymmetric and symmetric stretching modes may result in two distinct peaks. Other expected vibrations include C-N stretching, C-S stretching, and aromatic C=C stretching from the phenyl ring. For various thiazolidine-2,4-dione derivatives, strong carbonyl peaks are consistently reported between 1670 cm⁻¹ and 1750 cm⁻¹. nih.gov
Table 3: Predicted FT-IR Vibrational Frequencies for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| C=O (Amide/Imide Carbonyl) | 1700 - 1750 | Strong |
| C=O (Ketone Carbonyl) | 1650 - 1700 | Strong |
| C=C (Aromatic) | 1450 - 1600 | Medium |
| C-N Stretch | 1200 - 1350 | Medium |
| C-Br Stretch | 500 - 600 | Medium-Strong |
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For this compound (C₉H₆BrNO₂S), the high-resolution mass spectrum would show a molecular ion peak [M]⁺ that confirms its molecular formula.
A key feature would be the isotopic pattern characteristic of a molecule containing one bromine atom, with two peaks of nearly equal intensity separated by two mass units ([M]⁺ and [M+2]⁺), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. Analysis of the fragmentation pattern in the mass spectrum could provide further structural confirmation, with potential fragmentation pathways including the loss of bromine, carbon monoxide, or cleavage of the phenyl group.
Table 4: Expected Mass Spectrometry Data for this compound
| Ion | Calculated m/z (for ⁷⁹Br/⁸¹Br) | Description |
|---|---|---|
| [C₉H₆⁷⁹BrNO₂S]⁺ | 270.94 | Molecular Ion |
| [C₉H₆⁸¹BrNO₂S]⁺ | 272.94 | Molecular Ion Isotope |
| [M-Br]⁺ | 192.01 | Fragment from loss of Bromine |
| [C₆H₅NCO]⁺ | 119.04 | Fragment corresponding to Phenyl isocyanate |
Structure Activity Relationship Sar Investigations of Thiazolidine 2,4 Dione Derivatives
Impact of Substituent Variation at the 3-Position on Biological Interactions
The nitrogen atom at the 3-position of the thiazolidine-2,4-dione ring is a key site for chemical modification, and the nature of the substituent at this position significantly influences the compound's biological profile. nih.gov While direct SAR studies on 5-bromo-3-phenyl-1,3-thiazolidine-2,4-dione are limited, broader investigations into 3-substituted TZDs provide valuable insights.
Furthermore, the incorporation of carboxamide and amino acid derivatives at the 3-position has been explored to improve the pharmacokinetic and pharmacodynamic properties of TZD compounds. nih.gov These modifications can introduce additional hydrogen bonding opportunities and alter the solubility and distribution of the molecule, which can lead to changes in biological activity.
A comparative analysis of various substituents at the N-3 position highlights the importance of this position in defining the therapeutic potential of TZD derivatives.
| N-3 Substituent | General Impact on Biological Activity | Potential Therapeutic Application |
|---|---|---|
| Aryl (e.g., Phenyl) | Modulates electronic properties of the TZD ring; electron-withdrawing groups on the aryl ring can enhance antimicrobial activity. nih.gov | Antimicrobial |
| Carboxamide Derivatives | Can improve pharmacokinetic properties and introduce additional hydrogen bonding interactions. nih.gov | Various, depending on the specific derivative |
| Amino Acid Derivatives | Can alter solubility, distribution, and target interaction. nih.gov | Various, depending on the specific derivative |
Influence of Substituent Variation at the 5-Position (e.g., bromo, phenyl groups) on Biological Interactions
The 5-position of the thiazolidine-2,4-dione ring is another critical site for modification, and substitutions at this position have been extensively studied. nih.gov The nature of the substituent at C-5 can dramatically alter the shape, size, and electronic properties of the molecule, leading to a wide range of biological effects.
5-Arylidene Derivatives: A common modification is the introduction of a 5-arylidene group, which involves the condensation of an aromatic aldehyde with the TZD core. nih.gov The resulting 5-benzylidene-thiazolidine-2,4-diones often exhibit significant biological activity. The substituents on the phenyl ring of the arylidene moiety play a crucial role in determining the potency and selectivity of these compounds. For example, electron-withdrawing groups on the phenyl ring have been shown to enhance antibacterial activity against certain strains. nih.gov
5-Bromo Derivatives: The presence of a bromine atom at the 5-position, as in this compound, also confers distinct properties. Halogenation can increase the lipophilicity of the molecule, potentially enhancing its ability to cross cell membranes. Furthermore, the bromo group can act as a leaving group in certain reactions, making 5-bromo-TZD derivatives valuable synthetic intermediates for further functionalization. nih.gov Studies on related compounds have shown that increasing the number of bromine atoms can enhance antifungal activity. nih.gov
A comparison of the biological activities of 5-arylidene and 5-bromo TZD derivatives highlights the diverse effects achievable through modification at this position.
| 5-Position Substituent | General Impact on Biological Activity | Reported Activities |
|---|---|---|
| Arylidene (e.g., Benzylidene) | Often enhances biological activity; substituents on the aryl ring are crucial for potency. nih.gov | Antimicrobial, Anticancer, Anti-inflammatory semanticscholar.orgresearchgate.net |
| Bromo | Increases lipophilicity; can serve as a synthetic handle for further modification. nih.gov Enhanced antifungal activity has been observed with increased bromination. nih.gov | Antifungal, Synthetic Intermediate nih.govnih.gov |
Role of Hybridization with Other Scaffolds on Activity Modulation and Specificity
Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, has emerged as a powerful tool for developing novel TZD derivatives with enhanced activity and improved specificity. sphinxsai.com This approach can lead to compounds with dual mechanisms of action or improved affinity for their biological targets.
Several studies have demonstrated the successful application of this strategy to the TZD scaffold:
Quinazolinone Hybrids: Thiazolidine-2,4-dione derivatives hybridized with a quinazolinone moiety have been synthesized and shown to possess both antimicrobial and antioxidant activities. ijpbs.com
Pyrazole Conjugates: The combination of the TZD ring with a pyrazole moiety has resulted in compounds with promising antidiabetic, anti-inflammatory, and antioxidant properties. nih.gov
Thiosemicarbazone Hybrids: Hybrid molecules incorporating a thiosemicarbazone fragment have been investigated for their antimycobacterial activity, with some compounds showing synergistic effects with existing tuberculosis drugs. nih.gov
2-Oxoindoline Hybrids: Molecular hybridization of the TZD nucleus with 2-oxoindoline has been employed to create potent VEGFR-2 inhibitors with potential anticancer applications. nih.gov
| Hybrid Scaffold | Resulting Biological Activity | Reference |
|---|---|---|
| Thiazolidine-2,4-dione-Quinazolinone | Antimicrobial and Antioxidant | ijpbs.com |
| Thiazolidine-2,4-dione-Pyrazole | Antidiabetic, Anti-inflammatory, and Antioxidant | nih.gov |
| Thiazolidine-2,4-dione-Thiosemicarbazone | Antimycobacterial | nih.gov |
| Thiazolidine-2,4-dione-2-Oxoindoline | Anticancer (VEGFR-2 inhibition) | nih.gov |
Stereochemical Effects on Molecular Recognition and Biological Outcomes
Stereochemistry plays a crucial role in the interaction of drug molecules with their biological targets, and TZD derivatives are no exception. The spatial arrangement of atoms in these molecules can significantly affect their binding affinity and biological activity.
The thiazolidine (B150603) ring can possess chiral centers, particularly at the 5-position, leading to the existence of enantiomers. Studies have shown that these enantiomers can exhibit different biological activities. For example, in a series of 5-substituted TZD derivatives, the (R)-enantiomer was found to be a more potent antidiabetic agent than the (S)-enantiomer, highlighting the importance of stereochemistry in the interaction with the target receptor.
Furthermore, the formation of geometric isomers is possible in 5-arylidene TZD derivatives due to the presence of the exocyclic double bond. The Z and E isomers can have different spatial orientations, which can affect their ability to fit into the binding site of a protein. Synthetic procedures are often designed to selectively produce the more active isomer. nih.gov
The stereochemical configuration of TZD derivatives is a critical determinant of their biological activity, and the synthesis of stereochemically pure compounds is often necessary to maximize their therapeutic potential and minimize off-target effects.
Future Research Directions and Research Challenges for 5 Bromo 3 Phenyl 1,3 Thiazolidine 2,4 Dione
Development of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability
Future research into 5-bromo-3-phenyl-1,3-thiazolidine-2,4-dione and its analogs is focused on developing synthetic routes that are not only efficient but also environmentally sustainable. Traditional methods for synthesizing the core thiazolidine-2,4-dione (TZD) scaffold often involve multi-step processes with harsh reagents and solvents. researchgate.net A common approach involves the reaction of an α-chloroacetic acid with thiourea (B124793). rsc.org Another established method is the Knoevenagel condensation of thiazolidine-2,4-dione with various aldehydes to create 5-ylidene derivatives. nih.govnih.gov
However, the drive towards green chemistry is pushing for the development of more sustainable alternatives. Key areas of future development include:
One-Pot, Multi-Component Reactions: These reactions combine multiple steps into a single procedure without isolating intermediates, saving time, resources, and reducing waste. Researchers have successfully employed three-component reactions involving primary amines, isothiocyanates, and 1,2-diaza-1,3-dienes for the synthesis of related 2-iminothiazolidin-4-ones. nih.gov Applying similar principles to the synthesis of the this compound core could significantly improve efficiency.
Use of Green Catalysts and Solvents: Research is moving away from traditional catalysts and volatile organic solvents. The use of catalysts like piperidine (B6355638), piperidinium (B107235) acetate, and morpholine (B109124) has been reported for TZD synthesis. researchgate.net Future methodologies will likely explore the use of solid acid catalysts, biocatalysts like baker's yeast, or ionic liquids to facilitate cleaner reactions. researchgate.net Solvent-free reactions or the use of greener solvents like water or ethanol (B145695) are also a major focus. mdpi.comnih.gov
Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times, improve yields, and often leads to cleaner products compared to conventional heating methods. Its application to the synthesis of TZD derivatives is a promising avenue for enhancing efficiency.
| Methodology | Key Features | Potential Advantages | Reference |
|---|---|---|---|
| Knoevenagel Condensation | Condensation of an active methylene (B1212753) compound (TZD) with an aldehyde/ketone. | Versatile for creating 5-substituted derivatives. | nih.govnih.gov |
| One-Pot, Multi-Component Synthesis | Combines multiple reactants in a single step. | High atom economy, reduced waste, time-saving. | nih.gov |
| Catalyst-Assisted Synthesis | Uses catalysts like piperidine or morpholine. | Improved reaction rates and yields. | researchgate.net |
| Solvent-Free/Green Solvent Synthesis | Reactions conducted without solvent or in eco-friendly solvents (e.g., water, ethanol). | Reduced environmental impact, enhanced safety. | mdpi.comnih.gov |
Advanced Ligand Design and Rational Drug Discovery Approaches
The this compound scaffold is a valuable starting point for rational drug design. The TZD core itself is a privileged structure in medicinal chemistry, and the specific substitutions at the N-3 (phenyl) and C-5 (bromo) positions offer opportunities for targeted modifications to enhance potency and selectivity for various biological targets. mdpi.comnih.gov
Future research will leverage computational and structure-based design strategies:
Structure-Activity Relationship (SAR) Studies: A deep analysis of the SAR is crucial. For instance, studies on related compounds have shown that electron-withdrawing groups on the phenyl ring can modulate cytotoxic profiles. nih.gov Understanding how the bromine at the 5-position and the phenyl group at the 3-position influence interactions with target proteins is fundamental. The bromine atom can participate in halogen bonding, a specific and directional interaction that can be exploited to enhance binding affinity and selectivity.
Computational Docking and Molecular Dynamics (MD) Simulations: These in silico tools are essential for predicting how ligands like this compound bind to the active sites of target proteins. nih.gov Molecular docking can help identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) and guide the design of new derivatives with improved binding energies. nih.govnih.gov MD simulations can further validate these interactions and assess the stability of the ligand-protein complex over time.
Fragment-Based Drug Discovery (FBDD): The TZD core can be considered a high-value fragment. A molecular simplification approach, where complex molecules are broken down into smaller fragments, can lead to optimized leads with improved ligand efficiency. nih.gov Starting with the core 5-bromo-3-phenyl TZD structure, researchers can explore different substitutions to build potent and specific inhibitors for new targets. For example, hybrid molecules combining the TZD scaffold with other pharmacologically active moieties like acridine (B1665455) or 1,2,3-triazole have been synthesized to explore novel biological activities. rsc.orgnih.gov
Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding
To fully understand the biological effects of this compound, future research must move beyond single-target analyses and embrace a systems biology approach. The integration of multi-omics data—including genomics, transcriptomics, proteomics, and metabolomics—offers a powerful strategy to elucidate the compound's mechanism of action, identify off-target effects, and discover novel biomarkers. jci.org
While such studies have not been performed on this specific compound, the approach has been applied to other complex diseases and can serve as a template. jci.org
Transcriptomics (RNA-Seq): By analyzing changes in gene expression in cells or tissues treated with the compound, researchers can identify entire pathways that are modulated. This can reveal the downstream effects of target engagement and uncover unexpected biological roles.
Proteomics: This involves studying the large-scale expression and modification of proteins. Proteomic analysis can confirm that changes in gene expression translate to changes in protein levels and can also identify post-translational modifications induced by the compound. jci.org
Metabolomics: By profiling the small-molecule metabolites in a biological system, metabolomics can provide a functional readout of the physiological state. This can help to understand the metabolic consequences of treatment with the compound, which is particularly relevant for the TZD class of molecules known for their metabolic effects. jci.org
Integrating these different omics datasets can provide a holistic view of the compound's impact, helping to connect molecular interactions with cellular and physiological outcomes. jci.org This comprehensive understanding is crucial for advancing the compound through the drug discovery pipeline and for personalizing therapeutic strategies.
Exploration of New Biological Targets and Pathways for Research Applications
While the thiazolidine-2,4-dione scaffold is famously associated with antidiabetic activity through agonism of the peroxisome proliferator-activated receptor-gamma (PPARγ), this class of compounds exhibits a remarkably broad spectrum of biological activities. rsc.orgresearchgate.net Future research on this compound should focus on exploring its potential against a diverse range of new biological targets and pathways.
The versatility of the TZD scaffold allows for modifications at positions N-3 and C-5, which can significantly alter its biological profile. mdpi.comnih.gov Based on studies of related TZD derivatives, several promising research avenues exist:
Anticancer Activity: Many TZD derivatives have demonstrated the ability to induce apoptosis and arrest the cell cycle in various cancer cell lines, including breast, lung, and leukemia. rsc.orgnih.govmdpi.com Potential targets in this area include histone deacetylases (HDACs) and vascular endothelial growth factor (VEGF). mdpi.com The combination of a TZD core with other anticancer pharmacophores is a particularly promising strategy. nih.gov
Antimicrobial and Antiviral Effects: The TZD moiety is present in compounds that inhibit key bacterial enzymes, such as cytoplasmic Mur ligases, making them candidates for new antimicrobial agents. nih.gov Research into antimycobacterial activity has also shown promise. nih.gov
Anti-inflammatory Properties: TZD derivatives have been shown to possess anti-inflammatory effects, potentially through the inhibition of cyclooxygenase (COX) enzymes or by modulating inflammatory signaling pathways like NF-κB. rsc.orgnih.gov
Enzyme Inhibition: Beyond PPARγ, TZD derivatives have been identified as inhibitors of other important enzymes, such as protein tyrosine phosphatase 1B (PTP1B) and aldose reductase, both of which are relevant targets for metabolic diseases. nih.govmdpi.com
| Target Class | Specific Target(s) | Potential Therapeutic Application | Reference |
|---|---|---|---|
| Nuclear Receptors | Peroxisome Proliferator-Activated Receptor γ (PPARγ) | Diabetes, Inflammation, Cancer | nih.govnih.gov |
| Enzymes | Protein Tyrosine Phosphatase 1B (PTP1B), Aldose Reductase (AR), Histone Deacetylases (HDACs) | Diabetes, Cancer | nih.govmdpi.com |
| Bacterial Proteins | Cytoplasmic Mur Ligases | Bacterial Infections | nih.gov |
| Inflammatory Pathways | Cyclooxygenase (COX), NF-κB | Inflammation | rsc.orgnih.gov |
Overcoming Research Challenges in Thiazolidine-2,4-dione Chemistry and Biology
Despite the therapeutic potential of the TZD scaffold, significant research challenges remain. Overcoming these hurdles is essential for the successful development of compounds like this compound.
Synthesis and Scalability: While novel synthetic methods are being developed, achieving high yields, purity, and scalability for specific derivatives can still be challenging. The development of robust and cost-effective synthetic routes suitable for large-scale production is a critical step for any potential therapeutic agent.
Solubility and Bioavailability: Like many heterocyclic compounds, TZD derivatives can suffer from poor aqueous solubility, which can limit their bioavailability and therapeutic efficacy. Future research must focus on medicinal chemistry strategies to improve these physicochemical properties, such as the introduction of polar functional groups or the development of novel drug delivery systems.
Target Selectivity and Off-Target Effects: A major challenge in drug discovery is designing ligands that are highly selective for their intended target. The clinical use of some TZD-based antidiabetic drugs has been limited by side effects attributed to their activity at off-targets. nih.govnih.gov Rational design, guided by computational modeling and extensive biological screening, is necessary to develop derivatives with improved selectivity and a better safety profile.
Understanding Mechanisms of Action: For many TZD derivatives exhibiting novel activities (e.g., anticancer, antimicrobial), the precise molecular mechanism of action is not fully understood. A comprehensive mechanistic understanding, aided by techniques like multi-omics, is required to validate targets and predict potential toxicities.
Drug Resistance: In the context of antimicrobial and anticancer applications, the potential for the development of drug resistance is a major concern. Research should include studies to investigate resistance mechanisms and explore combination therapies that could mitigate this risk. nih.gov
Addressing these challenges will require a multidisciplinary approach, integrating advanced synthetic chemistry, computational modeling, systems biology, and rigorous pharmacological testing.
Q & A
Basic Questions
Q. What are the key synthetic strategies for preparing 5-bromo-3-phenyl-1,3-thiazolidine-2,4-dione, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions starting from a thiazolidine-2,4-dione core. Bromination at the 5-position is critical and can be achieved using brominating agents like N-bromosuccinimide (NBS) under controlled temperatures (0–25°C) in solvents such as DMF or THF. The phenyl group at the 3-position is introduced via nucleophilic substitution or condensation reactions. Key optimization parameters include solvent polarity (to stabilize intermediates), reaction time (monitored via TLC), and purification via recrystallization or column chromatography to isolate high-purity products .
Q. Which spectroscopic techniques are most reliable for confirming the structure and purity of this compound?
- Methodological Answer :
- 1H/13C NMR : Confirm the presence of the bromine substituent (deshielded signals near δ 7.5–8.0 ppm for aromatic protons) and the thiazolidine-dione core (carbonyl signals at ~170–175 ppm in 13C NMR).
- Mass Spectrometry (MS) : Detect molecular ion peaks (e.g., [M+H]+) and isotopic patterns consistent with bromine (1:1 ratio for 79Br/81Br).
- IR Spectroscopy : Identify carbonyl stretches (~1750 cm⁻¹) and C-Br vibrations (~600 cm⁻¹).
Cross-validation with known literature data or computational predictions (e.g., DFT) enhances reliability .
Q. What in vitro assays are commonly used to evaluate the biological activity of this compound?
- Methodological Answer : Standard assays include:
- Enzyme Inhibition Studies : Target enzymes like aldose reductase or tyrosine kinase, using spectrophotometric methods to measure IC50 values.
- Cell Viability Assays : MTT or resazurin-based tests in cancer cell lines (e.g., MCF-7, HeLa) to assess cytotoxicity.
- Antimicrobial Screening : Agar diffusion or microdilution methods against Gram-positive/negative bacteria.
Controls (e.g., DMSO vehicle) and dose-response curves (1–100 µM range) are essential for reproducibility .
Advanced Research Questions
Q. How can Design of Experiments (DoE) resolve yield inconsistencies during bromination of the thiazolidine-dione core?
- Methodological Answer : Use a factorial design to test variables:
- Factors : Brominating agent (NBS vs. Br2), solvent (DMF vs. CHCl3), temperature (0°C vs. RT).
- Responses : Yield (%), purity (HPLC).
Statistical analysis (ANOVA) identifies significant factors. For example, NBS in DMF at 0°C may maximize yield (85%) while minimizing side products. Response surface methodology (RSM) further optimizes conditions .
Q. How do structural modifications (e.g., substituent position) explain contradictory biological activity data across studies?
- Methodological Answer :
- SAR Analysis : Compare analogues (e.g., 5-chloro vs. 5-bromo derivatives) to assess electronic effects on target binding.
- Computational Docking : Use software like AutoDock to model interactions with active sites (e.g., hydrogen bonding with the dione moiety).
- Meta-Analysis : Re-evaluate published data for confounding variables (e.g., assay pH, cell line variability).
Contradictions often arise from differences in substituent steric effects or assay protocols .
Q. What hybrid computational-experimental approaches can predict the compound’s reactivity in novel reactions?
- Methodological Answer :
- Reaction Path Search : Quantum chemical calculations (DFT) identify feasible pathways for functionalization (e.g., Suzuki coupling at the phenyl group).
- Machine Learning (ML) : Train models on existing thiazolidine-dione reaction datasets to predict optimal catalysts (e.g., Pd/C vs. CuI).
- Validation : Small-scale trials validate computational predictions, with iterative feedback to refine models .
Data Presentation Guidelines
-
Synthesis Optimization Table :
Factor Level 1 Level 2 Optimal Condition Brominating Agent NBS Br2 NBS Solvent DMF CHCl3 DMF Temperature 0°C RT 0°C -
Spectroscopic Data Template :
Technique Key Signals Interpretation 1H NMR δ 7.8 (s, 1H, Ar-H) Bromophenyl substituent 13C NMR δ 170.2 (C=O) Thiazolidine-dione core
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
